molecular formula C16H23NO2 B4431059 2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

Cat. No.: B4431059
M. Wt: 261.36 g/mol
InChI Key: RMGFNEDXWRBOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is an organic compound that belongs to the class of phenoxy ketones This compound is characterized by the presence of a phenoxy group attached to a ketone and a piperidine ring

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-6-7-14(3)15(9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGFNEDXWRBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2,5-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the phenoxy compound with 3-methylpiperidine in the presence of a suitable catalyst.

    Formation of the Ketone:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The ketone group can participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.

    2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-BUTANONE: Similar structure but with a butanone group instead of ethanone.

Uniqueness

2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(2,5-DIMETHYLPHENOXY)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.